Theobroxide

説明

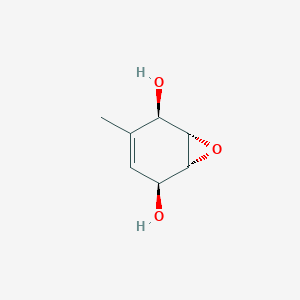

Structure

2D Structure

3D Structure

特性

分子式 |

C7H10O3 |

|---|---|

分子量 |

142.15 g/mol |

IUPAC名 |

(1S,2R,5S,6R)-3-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |

InChI |

InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4-9H,1H3/t4-,5+,6+,7-/m0/s1 |

InChIキー |

OICXPDKRWDNGQZ-WNJXEPBRSA-N |

異性体SMILES |

CC1=C[C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O |

正規SMILES |

CC1=CC(C2C(C1O)O2)O |

同義語 |

theobroxide |

製品の起源 |

United States |

Biosynthesis of Theobroxide

Proposed Biosynthetic Pathways

Research into the formation of Theobroxide has revealed a pathway rooted in primary metabolism, characteristic of many fungal secondary metabolites.

Labeling studies have firmly established that this compound is of polyketide origin. rsc.org Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a process that mirrors fatty acid synthesis. wikipedia.org The biosynthesis of this compound follows this fundamental pathway, starting from simple building blocks. rsc.orgnih.gov Specifically, studies have pointed to a tetraketide origin for this compound and its related compounds, meaning it is constructed from four two-carbon units. nih.govresearchgate.net

The polyketide pathway for this compound biosynthesis utilizes acetate (B1210297) units as its fundamental precursors. wikipedia.org This has been experimentally verified through feeding studies using isotopically labeled acetate. Administration of ¹³C-labeled acetates—specifically [1-¹³C], [2-¹³C], and [1,2-¹³C₂]acetate—to cultures of Lasiodiplodia theobromae demonstrated the tetraketide origins of both this compound and its carbonyldioxy derivative. nih.gov

Further studies using [2-²H₃, 2-¹³C]acetate were conducted to trace the fate of acetate-derived hydrogen atoms. The results showed that three deuterium (B1214612) atoms were incorporated into the methyl group of this compound, while one was incorporated at one of the epoxy carbons. nih.gov The observed loss of some deuterium atoms from the methyl group suggests that a significant exchange process occurs from the methyl group of the labeled acetate during the biosynthesis of this compound and its derivatives. nih.gov

Enzymatic and Non-Enzymatic Steps in Biosynthesis

The formation of this compound and its related structures involves a combination of controlled enzymatic reactions and spontaneous chemical transformations.

While the complete enzymatic cascade for this compound biosynthesis is not fully elucidated, the initial construction of the polyketide backbone from acetate units is presumed to be catalyzed by a polyketide synthase (PKS) enzyme. tandfonline.com PKS enzymes are large, multifunctional proteins that facilitate the decarboxylative condensation of malonyl-CoA extender units with a starter unit (typically acetyl-CoA) to build the polyketide chain. wikipedia.org Subsequent steps, such as cyclization and stereospecific oxidations to form the final cyclohexene (B86901) epoxide structure of this compound, are also under enzymatic control, although the specific enzymes responsible have not been identified. tandfonline.com

Interestingly, not all compounds related to this compound are formed through direct enzymatic action. Research has shown that (3aS,4R,5S,7aR)-4,5-dihydroxy-7-methyl-3a,4,5,7a-tetrahydrobenzo nih.govresearchgate.netdioxol-2-one, a carbonyldioxy derivative of this compound, can be formed non-enzymatically. tandfonline.com This derivative is produced when this compound reacts with and incorporates a carbonate ion from the surrounding medium. tandfonline.com An in vitro conversion experiment demonstrated that this transformation can occur in a buffer solution containing sodium carbonate, even in the absence of a cell-free fungal extract, confirming the non-enzymatic nature of this specific step. tandfonline.com

Biotransformation Studies of Precursors

To further clarify the biosynthetic pathway, studies have investigated the bioconversion of proposed precursor molecules into this compound by Lasiodiplodia theobromae. researchgate.net Natural and deuterium-labeled potential precursors were administered to fungal cultures, and the subsequent production of this compound was quantified. The transformation of these isotopically labeled precursors into the final product was tracked using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These bioconversion experiments are crucial for confirming the role of hypothetical intermediates within the biosynthetic sequence. researchgate.netresearchgate.net

Table 1: this compound Content After Bioconversion from Proposed Precursors in Lasiodiplodia theobromae This table summarizes the results of a biotransformation study where proposed precursors were added to cultures of L. theobromae. The final concentration of this compound was measured to determine the efficiency of conversion.

| Precursor Added | Concentration of this compound (mg/L) |

| Control (None) | 1.8 |

| Precursor A | 2.5 |

| Precursor B | 3.1 |

| Precursor C | 2.2 |

| Data sourced from bioconversion studies on proposed this compound precursors. researchgate.net |

Tracing with Isotopically Labeled Compounds (e.g., Deuterium)

To trace the biosynthetic pathway of this compound, researchers have utilized isotopically labeled compounds. researchgate.net This technique involves feeding a precursor molecule containing a heavy isotope, such as deuterium (²H), to the organism that produces the target compound. By analyzing the final product, scientists can determine if and where the labeled atoms have been incorporated, thus confirming the precursor's role in the pathway.

In a key study investigating this compound's origins, deuterium-labeled precursors were administered to cultures of Lasiodiplodia theobromae. researchgate.net The transformation of the labeled precursor into this compound and a related compound was then tracked using Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy. researchgate.net This method allows for the precise detection of deuterium atoms within the molecular structure of the products.

The experiment successfully demonstrated the incorporation of deuterium from a labeled precursor, referred to as compound 5a in the study, into both this compound (compound 1 ) and a related compound (compound 2 ). researchgate.net The analysis confirmed that the labeled precursor is indeed an intermediate in the biosynthetic pathway leading to this compound. researchgate.net

| Compound | ¹H NMR Chemical Shift (δ) | ²H NMR Chemical Shift (δ) |

|---|---|---|

| This compound (1) | 3.58 | 3.57 |

| Related Compound (2) | 4.11 | 4.10 |

This table presents the results from a study tracking the bioconversion of a deuterium-labeled precursor into this compound by Lasiodipoldia theobromae. The close correlation between the proton (¹H) and deuterium (²H) NMR chemical shifts confirms the successful incorporation of the isotope into the final products. Data sourced from Li et al., 2016. researchgate.net

Quantification of this compound after Bioconversion

Following the confirmation of the biosynthetic pathway using isotopic tracers, studies have also quantified the amount of this compound produced through bioconversion. researchgate.net This involves adding proposed precursor compounds to the Lasiodiplodia theobromae culture and then measuring the resulting yield of this compound. researchgate.net This process helps to understand the efficiency of the conversion and further solidifies the role of these precursors in the natural synthesis of the compound.

In these experiments, various proposed precursors were introduced into the fungal culture. After a set incubation period, the culture was filtered, and the products were extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound produced. researchgate.net The results showed a significant increase in this compound concentration when certain precursors were supplied compared to a control culture with no added precursors, experimentally clarifying the biosynthetic pathway. researchgate.net

| Precursor Added | This compound Content (mg/L) |

|---|---|

| Control (No precursor) | 1.8 |

| (±)-Mellein | 2.5 |

| 6-Methylsalicylic acid | 2.1 |

| Compound 4 | 3.8 |

| Compound 5 | 4.1 |

This table displays the quantified amount of this compound produced by Lasiodiplodia theobromae after the addition of various proposed biosynthetic precursors. The increased yield in the presence of compounds 4 and 5, in particular, supports their role as intermediates in the this compound biosynthetic pathway. Data sourced from Li et al., 2016. researchgate.net

Chemical Synthesis of Theobroxide and Analogues

Total Synthesis Strategies.researchgate.netnih.govresearchgate.netepa.gov

The total synthesis of theobroxide has been approached through multiple strategies, often leveraging enantioselective methods and chiral starting materials to achieve the desired stereochemistry. researchgate.netnih.govresearchgate.netepa.gov

Enantioselective Syntheses.researchgate.netnih.govresearchgate.net

A notable strategy for the enantioselective synthesis of (-)-theobroxide involves a series of key chemical transformations. researchgate.netnih.govresearchgate.net This approach has been successful in producing a range of polyoxygenated cyclohexane (B81311) natural products. researchgate.netnih.govresearchgate.net A formal total synthesis of (-)-theobroxide has also been achieved, starting from a precursor that is also used for the synthesis of (+)-epiepoformin. epa.gov Other enantiocontrolled syntheses have been developed that lead to various natural products, including (-)-theobroxide. nih.gov

Approaches from Chiral Building Blocks (e.g., Quinic Acid, D-ribose).researchgate.netnih.govunl.ptnih.govmadridge.orgwikipedia.org

(-)-Quinic acid has proven to be a valuable and cost-effective chiral starting material for the synthesis of this compound and other polyoxygenated cyclohexane metabolites. unl.pt Its inherent stereochemistry and multiple hydroxyl groups provide a strategic advantage for constructing the complex cyclohexane core. unl.pt The synthesis of (-)-theobroxide from (-)-quinic acid involves the generation of enone systems through sequential β-eliminations. unl.pt The structure of quinic acid can be selectively transformed in diverse ways, making it a versatile building block in many syntheses. unl.ptacs.org

D-ribose, a fundamental component of RNA, is another crucial chiral building block in organic synthesis. nih.govmadridge.org Its synthesis can be achieved through the formose reaction, which generates racemic ribose. nih.gov In biological systems, D-ribose is typically produced from glucose via the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org While direct synthesis of this compound from D-ribose is not explicitly detailed in the provided results, the synthesis of various nucleoside derivatives from D-ribose highlights its importance as a chiral precursor in complex molecule synthesis. madridge.org

Key Methodologies and Transformations (e.g., 1,2 O-silyl migration, remote hydroxyl-directed epoxidation).researchgate.netnih.govunl.ptorganic-chemistry.orgnih.gov

Several key chemical reactions are central to the successful synthesis of this compound.

1,2 O-silyl migration: This intramolecular rearrangement of a silyl (B83357) group from a carbon to an oxygen atom is a crucial step in some synthetic routes to (-)-theobroxide. researchgate.netnih.govorganic-chemistry.org The driving force for this migration is the formation of a stronger oxygen-silicon bond compared to the carbon-silicon bond. organic-chemistry.org This transformation, often referred to as the Brook Rearrangement, proceeds through a cyclic pentavalent silicon intermediate. organic-chemistry.org

Remote hydroxyl-directed epoxidation: This transformation is another critical step, where a hydroxyl group distant from a double bond directs the epoxidizing agent to a specific face of the molecule. researchgate.netnih.govunl.pt This method allows for high stereocontrol during the introduction of the epoxide ring, a key structural feature of this compound. unl.pt The free hydroxyl group guides the peroxide to the same face of the enone system, leading to the desired epoxide. unl.pt The absence of this directing hydroxyl group can significantly reduce the selectivity of the epoxidation reaction. unl.pt While catalytic reactions directed by a remote chemical moiety are less common, significant progress has been made in hydroxyl-directed epoxidations. nih.gov

Synthesis of this compound Derivatives and Analogues.mdpi.commdpi.commdpi.com

The synthesis of derivatives and analogues of this compound is important for studying structure-activity relationships. mdpi.commdpi.com

Structural Modifications and Their Synthetic Routes.mdpi.commdpi.commdpi.com

Structural modifications of this compound and related compounds often focus on the hydroxyl groups and the lactone ring. mdpi.com For example, the replacement of a hydroxyl group with a methoxy (B1213986) or acetyl group has been shown to significantly impact the biological activity of certain phenol (B47542) derivatives. mdpi.com These modifications can be achieved through standard acylation or other functional group interconversions. mdpi.com Molecular docking studies suggest that the spatial distribution of oxygen atoms, rather than the mere presence or absence of a specific chemical group, can be a determining factor for the activity of synthetic analogues. mdpi.com

Chemical Correlation to this compound.researchgate.netpubmed.pro

Chemical correlation is a powerful tool used to establish the absolute configuration of natural products. For instance, the selective reduction of (-)-theobroxide has been used to prepare (+)-epiepoformin in an enantiopure form. researchgate.netnih.gov This transformation chemically links the stereochemistry of this compound to that of epiepoformin. Similarly, other cyclohexene (B86901) compounds related to this compound have been chemically correlated to establish their structures. pubmed.pro

Concise Synthetic Routes

The development of concise and efficient synthetic routes to this compound and its analogues has been a significant area of research, driven by the compound's interesting biological properties and complex stereochemical structure. Scientists have explored various strategies, often employing chiral starting materials and stereoselective reactions to achieve the desired molecular architecture. These routes provide valuable insights into the chemical reactivity of polyoxygenated cyclohexane systems.

One of the most direct approaches reported is a four-step synthesis of this compound, a plant growth regulator, starting from dihydrotoluene. acs.org This method highlights a highly efficient pathway to the natural product. acs.org

A widely applicable and thoroughly documented strategy involves the enantioselective synthesis of (-)-Theobroxide from (-)-quinic acid, a readily available chiral starting material. researchgate.netnih.gov This approach leverages the inherent stereochemistry of quinic acid to control the formation of the final product's multiple stereocenters. nih.gov A key feature of this synthesis is a 1,2 O-silyl migration between trans-hydroxyl groups. researchgate.netnih.gov The route proceeds through the formation of an enone intermediate derived from quinic acid. unl.pt A critical step is the remote hydroxyl-directed epoxidation of this enone. researchgate.netnih.gov The presence of a free hydroxyl group stereoselectively directs the epoxidizing agent to one face of the molecule, ensuring the correct epoxide stereochemistry. unl.pt The synthesis is completed by converting the resulting epoxy-cyclohexenone into an alpha-iodoenone, which then undergoes a Stille coupling reaction. researchgate.networldscientific.com This palladium-catalyzed cross-coupling reaction is instrumental in installing the final required functionality. worldscientific.com

Another enantiocontrolled synthesis of (-)-Theobroxide has been achieved using enantiomerically pure (p-tolylsulfinyl)methyl-p-quinols as chiral building blocks. nih.gov This method relies on the exploitation of the β-hydroxysulfoxide fragment present in the starting p-quinols. nih.gov Key transformations in this pathway include the chemo- and stereocontrolled conjugate addition of organoaluminium reagents to the cyclohexadienone system. nih.gov The rigidity conferred by the β-hydroxy sulfone moiety in the intermediates allows for highly stereoselective reactions, such as enone epoxidations, which are crucial for constructing the this compound core. nih.gov

These synthetic strategies are often designed to be flexible, allowing for the synthesis of not only this compound but also related natural products like (+)-epiepoformin and (+)-harveynone. researchgate.netnih.gov For instance, the selective reduction of (-)-Theobroxide can yield (+)-epiepoformin in its enantiopure form. researchgate.netnih.gov

Table 1: Overview of Selected Synthetic Routes to this compound

| Starting Material | Key Synthetic Strategy/Reactions | Target Compound | References |

| Dihydrotoluene | Four-step synthesis | This compound | acs.org |

| (-)-Quinic Acid | 1,2 O-silyl migration; Hydroxyl-directed epoxidation; Stille coupling | (-)-Theobroxide | researchgate.netnih.govunl.ptworldscientific.com |

| (p-Tolylsulfinyl)methyl-p-quinols | Conjugate addition of organoaluminium reagents; Stereoselective epoxidation | (-)-Theobroxide | nih.gov |

Table 2: Example Reaction Steps in the Synthesis of (-)-Theobroxide from (-)-Quinic Acid Derivative

| Step | Reaction | Reagents/Conditions | Yield | Reference |

| 1 | Epoxidation of enone mixture | 30% H2O2, Triton B, THF, 0°C | 89% | unl.pt |

| 2 | Acetylation of hydroxyl group | Ac2O, (iPr)2NEt, DMAP, CH2Cl2, 0°C | 44% + 42% (diastereomers) | unl.pt |

| 3 | Iodination | I2, DMAP, CCl4/py 1:1, 0°C to RT | 93% | unl.pt |

Structural Elucidation Methodologies

Isolation and Purification Techniques

The journey to understanding theobroxide's structure begins with its separation from complex biological mixtures.

Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Chromatographic techniques are central to obtaining pure this compound. hilarispublisher.comSilica gel column chromatography is a primary method used in the initial purification stages. In this technique, a crude extract is passed through a column packed with silica gel. Different compounds in the mixture travel through the column at different rates depending on their polarity, allowing for their separation. For instance, after extracting fungal mycelia with a solvent like acetone (B3395972) and then partitioning with ethyl acetate (B1210297), the resulting crude extract is subjected to silica gel column chromatography. tandfonline.com The column is often eluted with a gradient of solvents, such as a mixture of methanol (B129727) and chloroform, to effectively separate the components. tandfonline.com

Following column chromatography, High-Performance Liquid Chromatography (HPLC) is frequently employed for final purification to achieve a high degree of purity. tandfonline.comsrce.hr HPLC utilizes a high-pressure pump to pass the solvent through the column, leading to a more efficient separation. A common setup for this compound purification involves a reversed-phase column, such as an Inertsil ODS column, with a mobile phase like a methanol-water or acetonitrile-water mixture. tandfonline.com The compound is detected using a UV detector, typically at a wavelength of 210 nm. tandfonline.com

Extraction from Fungal Mycelia and Culture Filtrates

This compound is a secondary metabolite produced by the fungus Lasiodiplodia theobromae (also known as Botryodiplodia theobromae). tandfonline.comunl.pt Therefore, the initial step involves culturing the fungus, typically in a nutrient-rich medium like potato-dextrose, for several weeks in the dark. tandfonline.com

After the incubation period, both the fungal mycelia (the vegetative part of the fungus) and the culture filtrate (the liquid medium) are processed to extract this compound and related compounds. tandfonline.comtandfonline.com The mycelia are typically harvested, dried, and then extracted with an organic solvent such as acetone. tandfonline.com The resulting extract is then concentrated and subjected to liquid-liquid extraction, for example, with ethyl acetate, to partition the compounds of interest. tandfonline.com Similarly, the culture filtrate can be extracted with a solvent like ethyl acetate to isolate the extracellular metabolites. tandfonline.com In some procedures, frozen mycelia are ground in liquid nitrogen before extraction to ensure efficient cell disruption. tandfonline.com

Spectroscopic Characterization

Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, ²H NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environments. For this compound, ¹H NMR spectra reveal characteristic signals for its various protons, including those on the cyclohexene (B86901) ring and the epoxide. oup.commdpi.com For example, specific chemical shifts and coupling constants help to determine the relative positions of the protons. tandfonline.com

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon atoms in the molecule. The ¹³C NMR spectrum of this compound and its derivatives shows distinct signals for carbonyl carbons, sp² carbons of the double bond, and sp³ carbons of the ring and methyl group. tandfonline.commdpi.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) , are crucial for assembling the complete structure. COSY experiments establish the connectivity between adjacent protons, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. tandfonline.comtandfonline.com These correlations are instrumental in piecing together the molecular fragments to build the final structure of this compound. tandfonline.com

²H NMR (Deuterium NMR): This specialized NMR technique is used in biosynthetic studies to trace the incorporation of deuterium-labeled precursors into the this compound molecule, providing insights into its formation pathway. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~190.6 |

| 2 | ~5.53 (dd) | ~135.2 |

| 3 | ~4.47 (dd) | ~121.6 |

| 4 | ~3.31 (br. s) | ~63.1 |

| 5 | ~3.37 (br. s) | ~51.9 |

| 6 | ~4.27 (br. s) | ~53.0 |

| 7 | ~1.83 (dd) | ~21.2 |

| Note: Data is compiled from various sources and represents typical values for this compound and its analogs. oup.commdpi.com Exact values may vary depending on the solvent and specific derivative. |

Mass Spectrometry (MS, EI-MS, FD-MS, HRFD-MS, HRESIMS, UPLC MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

EI-MS (Electron Ionization Mass Spectrometry): This technique involves bombarding the sample with electrons, causing it to fragment. The resulting fragmentation pattern can provide valuable structural information. tandfonline.com

FD-MS (Field Desorption Mass Spectrometry): A soft ionization technique that is useful for determining the molecular weight of thermally unstable or non-volatile compounds. tandfonline.com

HR-MS (High-Resolution Mass Spectrometry): Techniques like HREI-MS (High-Resolution Electron Ionization Mass Spectrometry) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) provide a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the compound. tandfonline.comresearchgate.net

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive technique combines the separation power of UPLC with the detection capabilities of tandem mass spectrometry. oup.comoup.com It is particularly useful for quantifying this compound in biological samples and for structural confirmation. oup.comoup.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives typically shows characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the ketone, and ester groups if present in a derivative. tandfonline.commdpi.comspuvvn.edu For example, the presence of a hydroxyl group is indicated by a broad absorption peak around 3400 cm⁻¹, while a carbonyl group shows a sharp absorption around 1700 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a molecule. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy state. pg.edu.pl The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic transitions within the molecule, which is particularly useful for identifying the presence of chromophores—functional groups that absorb light. pg.edu.plazooptics.com

In the context of this compound and related cyclohexene compounds, UV-Vis spectroscopy can help to identify and characterize the conjugated systems present in the molecule. researchgate.net The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the specific arrangement of double bonds and other chromophoric groups. researchgate.net Factors such as conjugation, the presence of substituents, and the solvent can influence the position and intensity of the absorption peaks. researchgate.net While UV-Vis spectroscopy is a valuable tool for detecting chromophores, it is often used in conjunction with other techniques for a complete structural elucidation, as the absorption bands can be broad and overlapping. researchgate.netuu.nl

| Feature | Description |

| Principle | Measures the absorption of ultraviolet and visible light by a sample to probe electronic transitions. technologynetworks.comazooptics.com |

| Information Obtained | Presence of chromophores, such as conjugated systems. pg.edu.pl |

| Key Parameters | Wavelength of maximum absorbance (λmax) and molar absorptivity (ε). |

| Influencing Factors | Conjugation, substituents, and solvent can alter the spectrum. researchgate.net |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. pg.edu.plcreative-proteomics.com This technique is particularly instrumental in determining the absolute configuration of stereocenters within a molecule. creative-proteomics.comnih.gov Enantiomers, which are non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign, often referred to as mirror-image spectra. nih.govnih.gov

The signals observed in a CD spectrum, known as Cotton effects, can be positive or negative and are highly sensitive to the three-dimensional arrangement of atoms around a chromophore. creative-proteomics.comnih.gov For novel compounds like this compound, comparing its experimental CD spectrum with that of known compounds with similar structures can help in assigning the absolute configuration. creative-proteomics.com Alternatively, quantum chemical calculations can be employed to predict the CD spectra for different possible stereoisomers, and the best match with the experimental spectrum reveals the correct absolute configuration. creative-proteomics.com

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-proteomics.com | Determination of the absolute configuration by comparing experimental spectra with those of known compounds or with computationally predicted spectra. creative-proteomics.com |

Determination of Relative and Absolute Stereochemistry

The complete stereochemical assignment of this compound involves determining both its relative and absolute configuration. Relative configuration describes the orientation of substituents on a stereocenter relative to other stereocenters within the same molecule. In contrast, absolute configuration refers to the precise three-dimensional arrangement of atoms in space, designated as R or S for each chiral center according to the Cahn-Ingold-Prelog priority rules. libretexts.orgwiley-vch.de

For complex molecules, determining relative stereochemistry can be challenging, especially in acyclic or macrocyclic systems with conformational flexibility. wordpress.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are pivotal in deducing the relative arrangement of atoms.

The determination of absolute configuration is a critical step. libretexts.org Chiroptical methods like CD spectroscopy are primary tools for this purpose. wordpress.com By analyzing the sign and intensity of the Cotton effects in the CD spectrum, researchers can often deduce the absolute stereochemistry. pg.edu.pl In cases where a molecule lacks a suitable chromophore for CD analysis, chemical derivatization can be employed to introduce a chromophore with a known chiroptical signature. wordpress.com X-ray crystallography of a suitable crystalline derivative can also provide an unambiguous determination of the absolute configuration. wiley-vch.de

Computational and Theoretical Approaches in Structure Elucidation

Computational chemistry and molecular modeling have become indispensable tools in the structural elucidation of complex natural products like this compound. numberanalytics.commdpi.com These methods complement experimental data by providing theoretical predictions of molecular structures and spectroscopic properties. numberanalytics.com

A common strategy involves generating a set of all possible stereoisomers of a proposed structure. frontiersin.org For each of these candidate structures, computational methods, such as Density Functional Theory (DFT), are used to predict various spectroscopic parameters, most notably NMR chemical shifts and CD spectra. numberanalytics.comcsic.es The calculated data for each isomer are then compared with the experimental data. The isomer whose calculated properties most closely match the experimental results is identified as the correct structure. csic.es This approach significantly enhances the confidence in the structural assignment. csic.es Machine learning algorithms are increasingly being integrated into this workflow to improve the speed and accuracy of spectroscopic predictions and data correlation. frontiersin.orgcsic.es

| Computational Method | Application in this compound Structure Elucidation |

| Density Functional Theory (DFT) | Prediction of NMR chemical shifts and CD spectra for candidate stereoisomers. numberanalytics.comcsic.es |

| Molecular Modeling | Generation and energy minimization of possible molecular structures. numberanalytics.com |

| Machine Learning | Enhancement of the accuracy and efficiency of spectroscopic data prediction and analysis. frontiersin.org |

Biological Activities and Mechanistic Studies Non Clinical

Role as a Plant Growth Regulator

Theobroxide demonstrates significant activity as a plant growth regulator by inducing critical developmental transitions in certain plant species, even under non-inducing photoperiods. acs.orgnih.gov Its effects are particularly notable in the stimulation of storage organ formation and the initiation of reproductive development.

This compound is a potent inducer of tuber formation in potatoes (Solanum tuberosum L.). researchgate.netnih.gov This activity is observed both in vitro, using single-node stem segment cultures, and when the compound is sprayed on the leaves of whole plants. acs.orgresearchgate.net A remarkable characteristic of this compound is its ability to induce tuberization even under long-day conditions, which are typically non-conducive for tuber formation in short-day plants like the potato. acs.org The tuber-inducing activity of this compound is comparable to that of jasmonic acid. researchgate.net Research has also identified other cyclohexene (B86901) compounds related to this compound isolated from Lasiodiplodia theobromae that exhibit potato microtuber-inducing activities. nih.gov

Table 1: Effect of this compound on Potato Tuberization

| Plant System | Experimental Condition | Observed Effect | Reference |

| Potato (Solanum tuberosum L.) | Sprayed on leaves | Induces tuber formation under non-inducing long-day conditions. | acs.org |

| Potato (Solanum tuberosum L.) | In vitro single-node stem segment cultures | Strongly induces microtuber formation. | researchgate.netnih.gov |

In addition to its role in tuberization, this compound has been shown to induce flower bud formation in the morning glory plant (Pharbitis nil). researchgate.netnih.gov Similar to its effect on potatoes, this induction occurs under long-day conditions, which are normally non-inducing for flowering in this short-day plant. acs.orgnih.gov This finding suggests that this compound can override the typical photoperiodic requirements for initiating the reproductive phase in certain plants. nih.gov

Influence on Plant Hormone Pathways

The mechanism by which this compound exerts its effects on plant development is not by acting as a direct trigger itself, but rather by modulating endogenous plant hormone pathways. researchgate.net Evidence strongly points to its interaction with the biosynthesis and accumulation of jasmonates, a class of lipid-derived hormones that regulate a wide array of plant processes, including growth, development, and defense responses. researchgate.netnih.govmdpi.com

Studies have demonstrated that the application of this compound leads to a significant increase in the endogenous levels of jasmonic acid (JA) and its analogue, tuberonic acid (TA). researchgate.net In potato stem segments and the resulting microtubers, this compound treatment elevated the concentration of JA. nih.gov Similarly, when applied to morning glory plants, this compound increased the endogenous JA levels in the leaves under both long-day and short-day conditions. researchgate.netnih.gov This suggests that this compound's inductive effects on tuberization and flowering are mediated by its ability to stimulate the synthesis of jasmonates. researchgate.net

Table 2: Influence of this compound on Endogenous Jasmonoid Levels

| Plant | Tissue | Condition | Effect on Jasmonic Acid (JA) Level | Reference |

| Potato (Solanum tuberosum L.) | Stem Segments & Microtubers | In vitro culture with this compound | Increased | researchgate.netnih.gov |

| Morning Glory (Pharbitis nil) | Leaves | Sprayed with this compound (Long-day) | Increased | researchgate.netnih.gov |

| Morning Glory (Pharbitis nil) | Leaves | Sprayed with this compound (Short-day) | Increased | researchgate.netnih.gov |

The jasmonic acid biosynthetic pathway begins with the peroxidation of α-linolenic acid and involves a series of enzymatic steps. nih.gov this compound appears to upregulate key enzymes in this pathway. nih.gov

Lipoxygenase (LOX) is the initial enzyme in the JA biosynthesis pathway, catalyzing the oxygenation of polyunsaturated fatty acids. tandfonline.comnih.gov Research indicates that this compound treatment leads to a significant accumulation of LOX proteins. nih.govresearchgate.net This increased LOX activity is a crucial step, as it provides the necessary precursors for the subsequent stages of jasmonic acid synthesis. researchgate.net The activation of LOX by this compound is consistent with the observed increase in endogenous JA levels. researchgate.net

Following the action of LOX and allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC) is a key enzyme that catalyzes a cyclization step to form the characteristic cyclopentanone (B42830) ring structure of jasmonates. nih.govtandfonline.com Studies in Pharbitis nil have shown that this compound treatment induces a high level of AOC protein accumulation. nih.gov Kinetic analyses revealed that the activation of AOC protein occurs rapidly, within 30 minutes of treatment, and precedes the activation of LOX and AOS. researchgate.net This suggests that AOC is an essential enzyme and a primary target in the initial formation of jasmonic acid induced by this compound. tandfonline.comresearchgate.net The expression of the PnAOC gene in Pharbitis nil shows a biphasic pattern upon this compound treatment, which correlates with the accumulation patterns of both the AOC protein and jasmonic acid. tandfonline.com

Regulation of Abscisic Acid (ABA) Levels

This compound acts as a chemical activator that stimulates the accumulation of abscisic acid (ABA), a crucial phytohormone involved in plant development and stress responses. researchgate.netoup.com Treatment of Arabidopsis thaliana with this compound has been shown to induce a significant increase in endogenous ABA levels. researchgate.netoup.com This elevation of ABA is a key part of the mechanism through which this compound confers drought stress tolerance. oup.com

While this compound treatment leads to a significant accumulation of ABA, studies on Arabidopsis thaliana suggest this is not primarily achieved by upregulating the transcription of key ABA biosynthesis genes. researchgate.netoup.com The main pathway for de novo ABA synthesis involves the cleavage of carotenoids to form xanthoxin, which is then converted to ABA. nih.govbiologydiscussion.com Key enzymes in this pathway include zeaxanthin (B1683548) epoxidase (ZEP), 9-cis-epoxycarotenoid dioxygenase (NCED), and abscisic aldehyde oxidase (AAO). nih.govttu.edu However, research indicates that this compound treatment does not significantly alter the transcript levels of genes such as NECD, ABA1, and ABA2, which are central to this de novo synthesis pathway. researchgate.net This suggests that this compound's primary influence on ABA levels is not through the stimulation of its biosynthesis from precursors. researchgate.net

A key mechanism by which this compound increases ABA levels is by suppressing its breakdown. researchgate.netoup.com The primary pathway for ABA catabolism is initiated by ABA 8'-hydroxylases, which are encoded by the cytochrome P450 CYP707A gene family. embopress.orgnih.govnih.gov These enzymes convert ABA to 8'-hydroxy ABA, which is then spontaneously rearranged to phaseic acid. nih.gov

Research has shown that this compound treatment effectively suppresses the transcript levels of CYP707A3, a major ABA 8'-hydroxylase gene involved in ABA catabolism, particularly in response to dehydration and rehydration. researchgate.netoup.comnih.gov By downregulating this key catabolic gene, this compound reduces the rate at which active ABA is inactivated, thereby contributing to its accumulation within the plant tissues. researchgate.netoup.com This suppression of ABA catabolism is a critical component of this compound's mode of action. researchgate.netoup.com

Another significant pathway regulated by this compound to increase active ABA pools is through the hydrolysis of an inactive, stored form of ABA. researchgate.netoup.com ABA can be conjugated to glucose to form ABA-glucose ester (ABA-GE), which is considered a physiologically inactive storage form, often localized in the vacuole or endoplasmic reticulum (ER). oup.comnih.gov

This compound treatment induces the expression of the β-glucosidase BG1 (AtBGLU18). researchgate.netoup.com The BG1 enzyme, located in the ER, is responsible for hydrolyzing ABA-GE, cleaving off the glucose molecule to release active ABA. nih.govnih.govmdpi.com By inducing BG1 expression, this compound stimulates the rapid release of active ABA from its conjugated stores. researchgate.netoup.com This mechanism, combined with the suppression of ABA catabolism, allows for a swift and significant increase in the concentration of physiologically active ABA in response to this compound treatment. researchgate.netoup.com

Table 2: this compound's Influence on ABA Regulation in Arabidopsis thaliana

| Regulatory Pathway | Key Gene/Enzyme | Effect of this compound | Outcome | Reference |

|---|---|---|---|---|

| ABA Biosynthesis | NECD, ABA1, ABA2 | No significant change in transcript levels | De novo synthesis is not the primary target | researchgate.net |

| ABA Catabolism | CYP707A3 (ABA 8'-hydroxylase) | Suppresses transcript levels | Reduced ABA breakdown, leading to accumulation | researchgate.netoup.com |

| ABA Conjugate Hydrolysis | BG1 (β-glucosidase) | Induces transcript levels | Increased release of active ABA from ABA-GE | researchgate.netoup.com |

Antagonistic Effects with Gibberellins (B7789140) (GA)

This compound's influence on phytohormone balance extends to creating an antagonistic effect against gibberellins (GA). oup.com This antagonism is not a direct interaction between this compound and GA, but rather an indirect consequence of the this compound-induced accumulation of ABA. oup.com ABA and GA are well-known to have opposing roles in many developmental processes; GA generally promotes growth, such as stem elongation and seed germination, while ABA acts as a growth inhibitor, promoting dormancy and mediating stress responses. frontiersin.orgdoubtnut.com

By chemically inducing biologically relevant concentrations of endogenous ABA, this compound allows for the study of the ABA-GA antagonistic relationship without the need for exogenous hormone application or genetic mutants. researchgate.netoup.com The elevated ABA levels resulting from this compound treatment have an inhibitory effect on GA biosynthesis. oup.com This has been observed through the reduced transcript levels of key GA biosynthesis genes, such as GA3ox1 and GA3ox2. oup.com This demonstrates that this compound, by modulating ABA levels, can shift the hormonal balance away from growth-promoting GAs, which aligns with observed physiological effects like the inhibition of stem elongation. researchgate.netoup.com

Plant Defense Mechanisms

This compound's ability to modulate key phytohormones like jasmonic acid and abscisic acid implicates it in the activation of plant defense mechanisms. researchgate.netoup.com Plants have evolved complex defense systems, both pre-existing and induced, to protect themselves from herbivores and pathogens. eagri.orgwikipedia.org These defenses can be structural, such as thorns and spines, or chemical, involving the production of toxins and repellents. wikipedia.orgbritannica.com

Phytohormone signaling pathways are central to inducing these chemical defenses. mdpi.com Jasmonic acid, in particular, is a critical signaling molecule in the plant's response to insect herbivory and necrotrophic pathogens. researchgate.netmdpi.com this compound's demonstrated capacity to increase endogenous JA levels suggests it can prime or activate JA-dependent defense responses. researchgate.netresearchgate.net Elevated JA levels can trigger the synthesis of a wide array of defensive secondary metabolites. mdpi.com

Furthermore, ABA, which is elevated by this compound, is also a key player in plant defense and adaptation to abiotic stress. oup.com By regulating stomatal closure, ABA helps plants conserve water during drought, a critical defense against environmental stress. oup.com The intricate crosstalk between ABA, JA, and other hormone pathways like salicylic (B10762653) acid and ethylene (B1197577) allows plants to fine-tune their defensive strategies against a variety of biotic and abiotic threats. mdpi.com Therefore, by elevating both JA and ABA, this compound can be considered a trigger for a broad-spectrum plant defense response.

Phytotoxic Effects of Related Compounds

This compound is a secondary metabolite produced by the fungus Lasiodiplodia theobromae, a well-documented plant pathogen with a wide host range, particularly in tropical and subtropical regions. The fungus is known to cause diseases such as fruit rot, dieback, and canker. The ability of L. theobromae to infect over 500 different plant hosts is linked to its production of a diverse array of bioactive secondary metabolites, many of which exhibit phytotoxic properties.

While this compound itself is primarily characterized by its potent plant growth-regulating activities, such as inducing microtuber formation in potato, its origin from a pathogenic fungus suggests a potential role in host-pathogen interactions. Other cyclohexene compounds structurally related to this compound have also been isolated from L. theobromae. The production of these compounds by a pathogen implies they may contribute to its virulence, potentially through phytotoxic mechanisms that facilitate host tissue colonization.

Table 1: this compound and Related Compounds from Lasiodiplodia theobromae

| Compound Name | Chemical Class | Source Organism | Noted Biological Activity |

|---|---|---|---|

| This compound | Cyclohexene epoxide | Lasiodiplodia theobromae | Potato micro-tuber induction |

Enzyme Interactions Beyond Hormone Synthesis

The primary documented biochemical effect of this compound in plants is its influence on the levels of jasmonic acid and tuberonic acid, indicating an interaction with the enzymatic pathways responsible for the biosynthesis of these plant hormones. However, detailed studies on this compound's direct interactions with specific enzymes, whether as an inhibitor, activator, or substrate, particularly outside of hormone synthesis, are not extensively covered in the current scientific literature. The precise molecular targets and enzyme-level interactions that lead to the observed physiological effects of this compound remain an area requiring further investigation.

Ecological Roles and Distribution

Occurrence in Fungi (Lasiodiplodia theobromae)

Theobroxide is a secondary metabolite originally isolated from the fungus Lasiodiplodia theobromae (synonym Botryodiplodia theobromae). tandfonline.comresearchgate.net This ascomycete fungus is a well-known plant pathogen with a global distribution, particularly prevalent in tropical and subtropical regions. nih.govmdpi.com L. theobromae is recognized for its ability to produce a wide array of bioactive compounds, with this compound being a notable example. nih.govcabidigitallibrary.org this compound is specifically an epoxy cyclohexene (B86901) natural product, a polyketide with a cyclohexendiole epoxide subunit, first identified from the culture filtrates of L. theobromae strain IFO 31059. nih.govppjonline.org The production of this compound and its related compounds occurs within the fungal mycelia. tandfonline.com Biosynthetic studies have indicated that this compound is formed through a polyketide pathway, with four acetate (B1210297) units being incorporated into its structure. tandfonline.com

L. theobromae is not only a pathogen but can also exist as an endophyte, living within plant tissues without causing immediate disease symptoms. nih.govresearchgate.net In these symbiotic relationships, the secondary metabolites produced by the fungus, including this compound, are thought to play crucial roles in communication, nutrient acquisition, and defense. nih.govmdpi.com

Prevalence in Host Plants Associated with L. theobromae

Lasiodiplodia theobromae is a non-host-specific plant pathogen, associated with over 500 different plant hosts. mdpi.com This fungus is known to cause various diseases such as fruit rot, root rot, dieback, and canker in a wide range of economically important crops. mdpi.comcabidigitallibrary.org Given that this compound is produced by L. theobromae, its presence is expected in plants infected by this fungus. The fungus and its metabolites are commonly found in fruit and root crops during storage, where they can cause significant spoilage. tandfonline.com

The prevalence of this compound in host plants is directly linked to the pathogenic or endophytic presence of L. theobromae. The fungus's adaptability to numerous hosts suggests a wide, albeit indirect, distribution of this compound in the plant kingdom, particularly in tropical and subtropical agricultural systems.

Ecological Function in Plant-Fungus Interactions

This compound plays a dual role in the complex interactions between Lasiodiplodia theobromae and its host plants, influencing both pathogenic and potentially symbiotic processes. Its ecological function is primarily mediated through its ability to modulate plant physiological responses.

In pathogenic interactions, secondary metabolites from L. theobromae, including this compound, can act as virulence factors, contributing to the symptoms observed during infection. nih.govmdpi.com The ability of the fungus to cause disease in a wide range of hosts may be linked to its capacity to produce such bioactive compounds. nih.gov

Conversely, this compound can also trigger defense responses in plants. ppjonline.orgnih.govnih.gov Exogenous application of this compound has been shown to inhibit the development of disease symptoms caused by other pathogens. ppjonline.orgnih.gov For instance, in Nicotiana benthamiana, treatment with this compound inhibited the development of wildfire disease caused by Pseudomonas syringae pv. tabaci. ppjonline.orgnih.gov This inhibition is associated with the faster induction of defense-related genes. ppjonline.orgnih.govnih.gov This suggests that this compound can act as an elicitor of plant defense mechanisms.

The relationship between L. theobromae and its host can also be endophytic. nih.govresearchgate.net In such symbiotic associations, this compound may mediate communication and provide a defensive advantage to the host plant against other pathogens or herbivores. nih.govmdpi.com

This compound has significant implications for the chemical ecology of plant-fungus interactions. As a signaling molecule, it can influence plant development and defense pathways. One of the key mechanisms of this compound action is its ability to stimulate the jasmonic acid (JA) synthesis pathway in plants. ppjonline.orgnih.gov Jasmonic acid is a crucial plant hormone involved in regulating growth and responses to stress and pathogens. ppjonline.org By increasing the endogenous levels of JA, this compound can induce various physiological responses in the plant. ppjonline.orgnih.govresearchgate.net

This modulation of plant hormone signaling has profound ecological consequences. For example, the induction of JA can enhance the plant's resistance to certain pathogens. ppjonline.orgnih.gov Furthermore, this compound's influence on plant development, such as tuber formation in potatoes and flower induction in morning glory, highlights its role in manipulating host physiology for the potential benefit of the fungus or the host-fungus association. tandfonline.comppjonline.orgresearchgate.net this compound is also implicated in the plant's response to environmental stresses, further underscoring its role in the broader ecological context of plant survival. nih.govoup.com

Distribution in Different Plant Tissues

The effects and likely distribution of this compound are observed in various plant tissues, reflecting its systemic influence on plant physiology. Research has demonstrated the impact of this compound on specific plant organs and tissues.

In potato (Solanum tuberosum), this compound induces the formation of microtubers in vitro from single-node stem segments. tandfonline.comresearchgate.net The application of this compound leads to an increase in the endogenous levels of jasmonic acid in both the stem segments and the newly formed microtubers. researchgate.net It also affects the levels of tuberonic acid, an analogue of jasmonic acid, in the stem segments. researchgate.net

In morning glory (Pharbitis nil), spraying the entire plant with this compound results in an increased level of endogenous jasmonic acid in the leaves. researchgate.netnih.gov This demonstrates that this compound can be transported or have a systemic effect, leading to physiological changes in tissues distant from the point of application.

Studies on Nicotiana benthamiana have shown that spraying leaves with this compound can inhibit disease development within the leaf tissue. ppjonline.orgnih.govnih.gov This indicates a localized effect on the defense responses within the leaf mesophyll. Furthermore, the ability of L. theobromae to cause fruit and root rot suggests the presence and activity of its metabolites, including this compound, in these storage tissues. tandfonline.com The general transport systems in vascular plants, the xylem and phloem, are responsible for moving water, nutrients, and signaling molecules throughout the plant, which would include the distribution of compounds like this compound or the signals it induces. uvigo.es

The following table summarizes the observed effects of this compound on different plant tissues based on experimental research.

| Plant Species | Tissue | Observed Effect of this compound | Reference |

| Potato (Solanum tuberosum) | Stem Segments | Induction of microtuber formation; Increased endogenous jasmonic acid and tuberonic acid. | tandfonline.comresearchgate.net |

| Potato (Solanum tuberosum) | Microtubers | Increased endogenous jasmonic acid. | researchgate.net |

| Morning Glory (Pharbitis nil) | Leaves | Increased endogenous jasmonic acid. | researchgate.netnih.gov |

| Nicotiana benthamiana | Leaves | Inhibition of disease development; Induction of defense-related genes. | ppjonline.orgnih.govnih.gov |

Analytical Methodologies for Theobroxide Detection and Quantification

Chromatographic Techniquesbenchchem.comresearchgate.net

Chromatography is a foundational technique for the analysis of Theobroxide, providing the necessary separation from other metabolites. High-performance and ultra-performance liquid chromatography are the predominant methods cited in research for both purification and quantification.

High-Performance Liquid Chromatography (HPLC)benchchem.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. It utilizes high pressure to pass a liquid solvent, known as the mobile phase, through a column packed with a solid adsorbent material, the stationary phase. This process allows for efficient separation of components within a mixture.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for this compound analysis. This technique employs a non-polar stationary phase, typically an octadecylsilane (B103800) (ODS or C18) column, and a polar mobile phase. In a study detailing the quantification of this compound in fungal culture filtrates, an RP ODS column was successfully utilized for separation. researchgate.net The mobile phase in such separations often consists of a mixture of acetonitrile-water or methanol-water. researchgate.net

Following separation by the HPLC column, this compound is detected and quantified using Ultraviolet (UV) or Photodiode Array Detectors (DAD). researchgate.net These detectors measure the absorbance of light by the analyte at a specific wavelength. For this compound, a detection wavelength of 210 nm is typically used. researchgate.net A DAD offers the advantage of acquiring a full UV-visible spectrum for the analyte as it elutes, which can aid in peak identification and purity assessment. researchgate.net

One established method for quantifying this compound from bioconversion experiments in Lasiodiplodia theobromae cultures provides specific operational parameters. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Column | RP ODS (4.6 mm ID × 250 mm) | researchgate.net |

| Mobile Phase | Acetonitrile-water (1:1, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | Photodiode Array Detector (DAD) | researchgate.net |

| Detection Wavelength | 210 nm | researchgate.net |

| Retention Time | 2.7 min | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)benchchem.comoup.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the column packing (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC.

For highly sensitive and selective quantification, particularly in complex biological samples, UPLC is coupled with tandem mass spectrometry (UPLC-MS/MS). oup.com This powerful combination is utilized in studies investigating the biological effects of this compound. For instance, research on the effect of this compound on Abscisic Acid (ABA) biosynthesis in Arabidopsis thaliana used UPLC-MS/MS to measure the endogenous levels of ABA. oup.comresearchgate.net

The analysis is frequently performed in the Multiple Reaction Monitoring (MRM) mode. oup.comresearchgate.net MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte, making it ideal for quantifying trace amounts of a compound within a complex biological matrix. oup.com While direct quantification of this compound using this method is noted, its application in related metabolite quantification is well-documented. oup.comresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | oup.com |

| Application | Quantification of endogenous compounds (e.g., Abscisic Acid) in biological samples treated with this compound. | oup.comresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | oup.comresearchgate.net |

| Utility | Provides high sensitivity and selectivity for structural confirmation and quantification in complex matrices. |

Spectroscopic Quantification Methodsresearchgate.net

While chromatography is essential for separation, spectroscopic methods form the basis of the detection and quantification stages. In the context of this compound analysis, spectroscopic techniques are most powerful when coupled with liquid chromatography. The use of a photodiode array detector in HPLC, for example, is a form of UV-Vis spectroscopy. researchgate.net This detector measures how the sample absorbs light across a range of wavelengths, allowing for quantification based on the intensity of absorbance at a specific wavelength (e.g., 210 nm for this compound). researchgate.net

Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are primarily employed for the structural elucidation of this compound and related compounds rather than for routine quantification. researchgate.net For quantitative purposes, chromatography-based methods with spectroscopic detectors remain the standard approach. researchgate.net

Immunoassays (if applicable for detection, general chromatographic immunoassay concepts)

While specific immunoassays developed exclusively for the detection of this compound are not widely documented in scientific literature, the principles of chromatographic immunoassays represent a viable theoretical approach for its detection. A chromatographic immunoassay is an analytical method that utilizes the high specificity of antibody-antigen interactions within a chromatographic system for the purpose of isolating and measuring a target analyte. nih.govunl.edu

The fundamental principle of this technique involves an antibody or an antibody-related agent that selectively binds to the target compound. nih.gov This binding event can be detected and quantified using various methods. Chromatographic immunoassays are noted for their potential to provide sensitive and specific measurements of target compounds even within complex mixtures. nih.gov

There are several formats for chromatographic immunoassays, with the most common being competitive and non-competitive (sandwich) assays.

Competitive Immunoassays: In this format, a labeled version of the analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The concentration of the analyte in the sample is inversely proportional to the signal generated by the labeled analyte. nih.gov

Non-Competitive (Sandwich) Immunoassays: This format typically requires the analyte to have at least two binding sites (epitopes). An antibody is used to capture the analyte, and a second, labeled antibody binds to a different site on the analyte. The resulting signal is directly proportional to the concentration of the analyte. This format is generally more selective as it involves two distinct antibody binding events. nih.gov

The detection methods in these assays can vary widely and may include fluorescence, enzymatic reactions that produce a colored product, or electrochemical signals. nih.gov For instance, enzyme labels can be used to generate a large number of product molecules, leading to significant signal amplification. nih.gov

Table 1: General Concepts of Chromatographic Immunoassay Formats

| Format | Principle | Relationship between Analyte Concentration and Signal | Typical Analytes |

|---|---|---|---|

| Competitive | Analyte in the sample competes with a labeled analyte for limited antibody binding sites. nih.gov | Inverse | Small molecules (drugs, hormones, herbicides) nih.govunl.edu |

| Non-Competitive (Sandwich) | Analyte is "sandwiched" between two different antibodies, a capture antibody and a labeled detection antibody. nih.gov | Direct | Large molecules with multiple binding sites (proteins, bacteria) nih.govunl.edu |

Challenges in Quantification and Detection within Complex Matrices

The accurate quantification and detection of this compound, particularly at low concentrations within complex matrices such as biological fluids, plant tissues, or environmental samples, presents several analytical challenges. These challenges are common in the analysis of endogenous biomarkers and other complex samples. technologynetworks.comnih.gov

One of the primary challenges is the matrix effect , where other components in the sample can interfere with the analysis, either by suppressing or enhancing the signal of the analyte. nih.gov This can lead to inaccurate quantification. The complexity of biological samples, which contain a multitude of proteins, lipids, and other small molecules, makes them particularly susceptible to matrix effects. bioanalysis-zone.com

Achieving a low limit of detection (LOD) and limit of quantification (LOQ) is another significant hurdle, especially when this compound is present in trace amounts. bioanalysis-zone.com The sensitivity of the analytical method must be sufficient to reliably measure these low concentrations. This often requires extensive sample preparation to remove interfering substances and concentrate the analyte. technologynetworks.combioanalysis-zone.com

The selection of an appropriate internal standard is critical for accurate quantification, as it helps to correct for variations during sample preparation and analysis. nih.govmdpi.com For many compounds, finding a suitable internal standard that behaves similarly to the analyte but can be distinguished by the detector can be difficult. labmanager.com Isotope-labeled internal standards are often considered the gold standard but may not always be readily available or cost-effective. mdpi.com

Furthermore, the sample preparation process itself can be a source of error and variability. bioanalysis-zone.comnih.gov This can involve steps such as extraction, clean-up, and derivatization, each of which can lead to loss of the analyte or the introduction of contaminants. The development of robust and reproducible sample preparation methods is crucial for reliable quantification. nih.gov

Table 2: Key Challenges and Mitigation Strategies in this compound Quantification

| Challenge | Description | Potential Mitigation Strategies |

|---|

| Matrix Effects | Interference from other components in the sample affecting the analyte signal. nih.gov | - Use of matrix-matched calibrants.

Potential Applications Non Clinical

Agricultural Applications

Theobroxide's potential in agriculture is multifaceted, with research highlighting its role in improving crop productivity and resilience. Its ability to modulate key physiological and biochemical pathways in plants makes it a candidate for developing novel agricultural products.

Crop Yield Enhancement (e.g., Potato Tuberization)

One of the most well-documented applications of this compound is its ability to enhance crop yield, particularly through the induction of tuber formation in potatoes (Solanum tuberosum L.). znaturforsch.comnih.gov Research has shown that this compound can strongly induce the formation of potato microtubers in vitro and tubers in whole plants, even under non-inducing long-day conditions. znaturforsch.comacs.orgresearchgate.net This effect is significant because potato tuberization is naturally a short-day phenomenon. znaturforsch.com

The mechanism behind this is linked to the compound's influence on plant hormones. Studies have revealed that this compound treatment leads to an increase in the endogenous levels of jasmonic acid (JA) and tuberonic acid (TA), which are known to be involved in tuber induction. znaturforsch.comnih.gov this compound stimulates the activity of lipoxygenase (LOX), a key enzyme in the JA biosynthesis pathway. znaturforsch.comnih.gov This suggests that this compound's inductive effect on potato tuberization is mediated by its ability to stimulate the synthesis of these crucial signaling molecules. znaturforsch.com

The following table summarizes the key findings on this compound's effect on potato tuberization:

| Experimental System | Observation | Implied Mechanism |

| In vitro cultures of potato single-node segments | Induction of microtuber formation at concentrations as low as 5 x 10⁻⁶ M. znaturforsch.com | Stimulation of jasmonic acid and tuberonic acid synthesis. znaturforsch.com |

| Soil-grown potato plants under non-inducing long-day conditions | Significant induction of tuber formation. znaturforsch.com | Increased levels of endogenous jasmonic acid in leaves. znaturforsch.com |

Plant Growth Regulation

Beyond tuberization, this compound acts as a broader plant growth regulator. nih.gov It has been shown to induce the formation of flower buds in morning glory (Pharbitis nil) plants, again under non-inducing long-day conditions. znaturforsch.comnih.gov This indicates a wider role for this compound in influencing developmental transitions in plants, not limited to tuber formation.

This compound's regulatory effects are tied to its ability to modulate the levels of key plant hormones. Research in Arabidopsis thaliana has demonstrated that this compound can stimulate the accumulation of abscisic acid (ABA), a crucial hormone involved in various aspects of plant growth and stress responses. oup.comresearchgate.net By inducing ABA accumulation, this compound can influence processes such as seed germination and seedling growth. oup.com

Enhancement of Plant Stress Tolerance (e.g., Drought, Pathogen Resistance)

A significant area of potential for this compound lies in its ability to enhance plant tolerance to both abiotic and biotic stresses. nih.govoup.com This is largely attributed to its role in modulating plant defense pathways.

Drought Tolerance: this compound has been shown to improve drought tolerance in plants. oup.com This effect is linked to its ability to increase endogenous levels of ABA. oup.comresearchgate.net ABA plays a critical role in a plant's response to water deficit, primarily by regulating stomatal closure to reduce water loss. nih.gov By promoting ABA accumulation, this compound helps plants conserve water, thereby enhancing their resilience to drought conditions. researchgate.net

Pathogen Resistance: this compound treatment has been found to inhibit the development of diseases in plants. For instance, in Nicotiana benthamiana, exogenous application of this compound suppressed the symptoms of wildfire disease caused by the bacterium Pseudomonas syringae pv. tabaci. nih.gov This enhanced resistance is associated with the upregulation of defense-related genes, including pathogenesis-related (PR) proteins. nih.gov this compound's induction of the jasmonic acid signaling pathway is a key factor in this process, as JA is a central signaling molecule in plant defense against pathogens. nih.gov

Development of Plant Chemical Activators

This compound is considered a promising candidate for the development of plant chemical activators. oup.comresearchgate.net These are compounds that can stimulate a plant's innate defense and growth pathways, often by modulating hormone levels. nih.gov Unlike the direct application of hormones, which can sometimes have off-target effects, chemical activators like this compound can trigger a more controlled and biologically relevant response. oup.comnih.gov

Specifically, this compound has been identified as a chemical activator that stimulates the accumulation of ABA. oup.comresearchgate.net This is significant because there are relatively few known chemical activators for this particular hormone. nih.gov By chemically controlling ABA levels, it may be possible to elicit a range of beneficial ABA-dependent phenomena in plants, from improved stress tolerance to regulated growth. oup.com

Pest Control Strategies (indirectly via plant defense mechanisms)

While not a direct pesticide, this compound can contribute to pest control strategies indirectly by bolstering a plant's own defense mechanisms. oup.com Plants have evolved complex systems to defend themselves against herbivores, which can be broadly categorized as direct and indirect defenses. nih.govresearchgate.net Indirect defenses involve the release of volatile organic compounds that attract the natural enemies of the herbivores, such as predators and parasitoids. nih.govfrontiersin.org

This compound's role in inducing the jasmonic acid pathway is central to this indirect defense. nih.gov The JA signaling pathway is known to be a key regulator of the production of herbivore-induced plant volatiles (HIPVs). nih.gov By activating this pathway, this compound can potentially enhance the plant's ability to "call for help" from beneficial insects, thereby contributing to a more sustainable and ecologically-based pest management approach.

Future Directions and Research Gaps

Elucidation of Complete Biosynthetic Machinery

Theobroxide is known to be a product of a polyketide biosynthetic pathway, with studies indicating the incorporation of four acetate (B1210297) units. tandfonline.com However, the precise enzymatic machinery responsible for its synthesis in Lasiodiplodia theobromae is largely unknown. While related compounds like jasmonic acid have been studied more extensively in various fungi, the specific genes and enzymes—such as the polyketide synthase (PKS), epoxidase, and other modifying enzymes—that constitute the this compound biosynthetic cluster have not been identified. peerj.comnih.gov

Future research must focus on genome sequencing of a this compound-producing L. theobromae strain and subsequent bioinformatic analysis to identify the putative gene cluster. Gene knockout and heterologous expression studies will be crucial to functionally characterize the candidate genes and elucidate the complete step-by-step pathway. Understanding this machinery is a prerequisite for metabolic engineering approaches aimed at improving this compound yields through fermentation.

Detailed Molecular Mechanisms of Action

Current research indicates that this compound exerts its effects primarily by modulating plant hormone signaling pathways, particularly that of jasmonic acid (JA). nih.govresearchgate.net Treatment with this compound has been shown to increase the activity of key JA biosynthesis enzymes, lipoxygenase (LOX) and allene (B1206475) oxide cyclase (AOC), leading to elevated endogenous levels of JA and its precursor, tuberonic acid. nih.govresearchgate.net This hormonal shift subsequently triggers the expression of defense-related genes.

However, the direct molecular target(s) of this compound within the plant cell remains a critical unknown. It is unclear whether this compound interacts with a specific receptor or if it acts more generally on cellular membranes or enzyme systems to initiate the signaling cascade. Furthermore, while the upregulation of defense genes is established, the precise transcription factors and regulatory networks that are directly governed by this compound-induced signal are yet to be mapped. Research has also shown that this compound can induce the accumulation of abscisic acid (ABA) by upregulating its biosynthesis and suppressing its degradation, adding another layer of complexity to its mechanism. oup.com A significant gap exists in understanding how this compound cross-regulates these different hormone pathways to orchestrate a specific physiological response.

Table 1: Genes Affected by this compound Treatment in Nicotiana benthamiana

| Gene Category | Gene Name | Effect of this compound | Reference(s) |

|---|---|---|---|

| JA Biosynthesis | Lipoxygenase (LOX) | Upregulated | nih.govnih.gov |

| Allene Oxide Cyclase (AOC) | Upregulated | nih.govnih.gov | |

| Pathogenesis-Related | Pathogenesis-Related Protein 1a (PR1a) | Upregulated | nih.govnih.gov |

| Pathogenesis-Related Protein 1b (PR1b) | Upregulated | nih.govnih.gov | |

| Detoxification | Glutathione S-Transferase (GST) | Upregulated | nih.govnih.gov |

| ABA Metabolism | 9-cis-epoxycarotenoid dioxygenase (NCED) | No significant change | oup.com |

| CYP707A3 (ABA 8'-hydroxylase) | Suppressed | oup.com |

Exploration of Broader Biological Activities

This compound's known biological activities are primarily centered on plant growth and defense. It famously induces tuber formation in potatoes and flower bud development in morning glory under non-inductive conditions. acs.orgresearchgate.netznaturforsch.com It also confers resistance against pathogens, as demonstrated by its ability to inhibit wildfire disease in Nicotiana benthamiana. nih.govnih.gov Conversely, it can inhibit stem elongation in spinach by suppressing gibberellin biosynthesis. nih.gov

The full spectrum of this compound's biological activities is likely much broader. L. theobromae is a rich source of diverse secondary metabolites, including lasiodiplodins and preussomerins, which exhibit cytotoxic, antibacterial, and antifungal properties. acs.orgnih.govcabidigitallibrary.org This suggests that this compound itself, or its related derivatives, may possess other valuable bioactivities. Future research should involve large-scale screening of this compound against a wider range of organisms, including various plant pathogens (fungi, oomycetes, bacteria), insects, and nematodes. Furthermore, its potential as an allelopathic agent or a modulator of plant-microbe symbioses has not been explored.

Table 2: Overview of Known Biological Activities of this compound

| Activity | Model Organism | Observed Effect | Reference(s) |

|---|---|---|---|

| Tuber Induction | Potato (Solanum tuberosum) | Induces microtuber formation in vitro and in vivo. | acs.orgresearchgate.netznaturforsch.com |

| Flower Induction | Morning Glory (Pharbitis nil) | Induces flower bud formation under long-day conditions. | acs.orgresearchgate.nettandfonline.com |

| Pathogen Resistance | Nicotiana benthamiana | Inhibits lesion development from Pseudomonas syringae pv. tabaci. | nih.govnih.gov |

| Growth Inhibition | Spinach (Spinacia oleracea) | Inhibits stem elongation by suppressing GA biosynthesis. | nih.gov |

Optimization of Synthesis for Scalable Production

The natural production of this compound from fungal cultures of L. theobromae is low, making it insufficient for large-scale agricultural application. acs.orgacs.org This limitation necessitates the development of efficient and scalable chemical synthesis routes. Several total syntheses of this compound have been reported, including a concise four-step synthesis and various enantioselective strategies, often using precursors like quinic acid. acs.orgacs.orgcapes.gov.brnih.gov

Despite these advances, a significant gap remains in optimizing these synthetic routes for industrial-scale production. Future research should focus on improving reaction yields, reducing the number of steps, utilizing cheaper and more environmentally friendly starting materials and reagents, and developing robust purification methods. acs.org Exploring biocatalytic steps, where enzymes are used to perform specific chemical transformations with high stereoselectivity, could also provide a more sustainable and efficient alternative to purely chemical synthesis. A thorough techno-economic analysis of fermentation versus chemical synthesis is needed to determine the most viable path toward commercialization.